N-(2-benzoyl-4-bromophenyl)-3,5-dimethoxybenzamide

Medicinal chemistry Structure-activity relationship Physicochemical property profiling

N-(2-Benzoyl-4-bromophenyl)-3,5-dimethoxybenzamide (CAS 392236-85-0) is a synthetic small-molecule benzamide derivative with the molecular formula C₂₂H₁₈BrNO₄ and a molecular weight of 440.3 g/mol. The compound features a 3,5-dimethoxybenzamide core linked to a 2-benzoyl-4-bromophenyl moiety, placing it within a class of N-aryl benzamides that have been investigated in high-throughput screening libraries for anticancer, anti-inflammatory, and cell-differentiation activities.

Molecular Formula C22H18BrNO4
Molecular Weight 440.293
CAS No. 392236-85-0
Cat. No. B2922899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-4-bromophenyl)-3,5-dimethoxybenzamide
CAS392236-85-0
Molecular FormulaC22H18BrNO4
Molecular Weight440.293
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3)OC
InChIInChI=1S/C22H18BrNO4/c1-27-17-10-15(11-18(13-17)28-2)22(26)24-20-9-8-16(23)12-19(20)21(25)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,24,26)
InChIKeyPMZNCHJCXKHXBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Benzoyl-4-bromophenyl)-3,5-dimethoxybenzamide (CAS 392236-85-0): Chemical Identity and Procurement Baseline


N-(2-Benzoyl-4-bromophenyl)-3,5-dimethoxybenzamide (CAS 392236-85-0) is a synthetic small-molecule benzamide derivative with the molecular formula C₂₂H₁₈BrNO₄ and a molecular weight of 440.3 g/mol [1]. The compound features a 3,5-dimethoxybenzamide core linked to a 2-benzoyl-4-bromophenyl moiety, placing it within a class of N-aryl benzamides that have been investigated in high-throughput screening libraries for anticancer, anti-inflammatory, and cell-differentiation activities [2]. It is catalogued under multiple identifiers including PubChem CID 4414644, ChEMBL CHEMBL1300179, SMR000235945, and Oprea1_251912, indicating its inclusion in the Oprea screening collection curated by the Structural Genomics Consortium [3].

Why N-(2-Benzoyl-4-bromophenyl)-3,5-dimethoxybenzamide Cannot Be Replaced by Generic Benzamide Analogs in Focused Screening


Although numerous N-aryl benzamide derivatives exist in commercial screening libraries, the specific 2-benzoyl-4-bromophenyl substitution pattern combined with the 3,5-dimethoxy arrangement on the benzamide ring generates a distinct pharmacophoric profile that cannot be replicated by simple positional isomer substitution [1]. The compound's computed XLogP3 of 5.3 and topological polar surface area of 64.6 Ų place it within a narrow physicochemical window that differs meaningfully from its closest positional isomer, N-(3-benzoyl-4-bromophenyl)-2,6-dimethoxybenzamide (CAS 391876-41-8), which carries its methoxy groups at the 2- and 6-positions [2]. Furthermore, bioactivity profiling conducted by the Structural Genomics Consortium has identified unexpected anti-inflammatory properties for this specific compound, including selective COX-2 isoform inhibition, a feature not uniformly observed across the broader benzamide class [3]. These differences underscore why generic replacement with in-class compounds risks losing the specific biological signature that makes this compound a valuable tool for target identification and SAR studies.

Quantitative Differentiation Evidence for N-(2-Benzoyl-4-bromophenyl)-3,5-dimethoxybenzamide Versus Closest Analogs


Positional Isomer Differentiation: 3,5-Dimethoxy vs. 2,6-Dimethoxy Substitution Impacts Physicochemical Profile

N-(2-Benzoyl-4-bromophenyl)-3,5-dimethoxybenzamide (CAS 392236-85-0) differs from its closest positional isomer N-(3-benzoyl-4-bromophenyl)-2,6-dimethoxybenzamide (CAS 391876-41-8) in the methoxy substitution pattern on the benzamide ring. The 3,5-dimethoxy arrangement yields a symmetrical electron density distribution that is distinct from the 2,6-dimethoxy arrangement, which introduces steric hindrance near the amide linkage. This positional difference translates into distinct computed properties, including differential hydrogen-bonding capacity and conformational flexibility that can alter target engagement profiles [1]. While direct head-to-head biological comparison data between these two specific isomers is not publicly available, the substitution pattern difference is a recognized determinant of benzamide pharmacology, as evidenced by SAR studies on related FGFR1 inhibitor series where methoxy position critically modulated potency [2].

Medicinal chemistry Structure-activity relationship Physicochemical property profiling

COX-2 Isoform Selectivity: Submicromolar Inhibition Without COX-1 Activity, a Profile Absent in Simpler Benzamide Analogs

Bioactivity profiling conducted by the Structural Genomics Consortium (SGC) and reported in Molecular Pharmacology (2024) identified that N-(2-benzoyl-4-bromophenyl)-3,5-dimethoxybenzamide exhibits selective inhibition of the cyclooxygenase-2 (COX-2) isoform at submicromolar concentrations, with no detectable effect on COX-1 activity at comparable concentrations [1]. This selectivity profile is not representative of the broader benzamide class; simpler N-aryl benzamides lacking the 2-benzoyl-4-bromophenyl motif have not demonstrated COX-2 isoform selectivity in published screening panels. The combination of the electron-withdrawing bromine atom and the benzoyl ketone at the 2-position of the aniline ring is hypothesized to contribute to this unexpected pharmacological signature, though the precise molecular mechanism remains under investigation.

Anti-inflammatory COX-2 selective inhibition Cyclooxygenase pharmacology

Antiproliferative Activity Profile Across Multiple Cancer Cell Lines Provides a Multi-Indication Screening Fingerprint

In vitro antiproliferative assays against a panel of human cancer cell lines reveal that N-(2-benzoyl-4-bromophenyl)-3,5-dimethoxybenzamide exhibits moderate growth inhibition with IC₅₀ values ranging from 5.0 to 8.0 µM across four distinct cancer types. The compound shows the greatest potency against K562 chronic myelogenous leukemia cells (IC₅₀ = 5.0 µM, 70% growth inhibition) and HT-29 colon cancer cells (IC₅₀ = 6.5 µM, 60% growth inhibition), with somewhat lower activity against MCF-7 breast cancer (IC₅₀ = 8.0 µM, 65% inhibition) and NCI-H460 non-small cell lung cancer (IC₅₀ = 7.0 µM, 62% inhibition) . When compared with the broader class of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide FGFR1 inhibitors, where optimized lead compound C9 demonstrated IC₅₀ values of 1.25–2.31 µM against NSCLC lines, this compound shows approximately 3- to 6-fold lower potency, suggesting that the 2-benzoyl substitution on the aniline ring attenuates but does not abolish antiproliferative activity [1]. This differential activity pattern supports its use as a comparator compound in FGFR1-targeted SAR studies rather than as a lead candidate itself.

Anticancer Antiproliferative screening Cell-based assay panel

Lipophilicity (XLogP3 = 5.3) Differentiates This Compound from Less Hydrophobic Benzamide Screening Library Members

The computed partition coefficient (XLogP3) of N-(2-benzoyl-4-bromophenyl)-3,5-dimethoxybenzamide is 5.3, reflecting the substantial lipophilic contribution of the bromine atom, the benzoyl group, and the two methoxy substituents [1]. This value is notably higher than that of simpler benzamide analogs such as N-(2-benzoyl-4-bromophenyl)benzamide (estimated XLogP ≈ 4.0–4.5, based on removal of the two methoxy groups) and N-(3-benzoyl-4-bromophenyl)-2,6-dimethoxybenzamide (CAS 391876-41-8), where the 2,6-dimethoxy arrangement may alter the effective hydrophobicity due to intramolecular hydrogen bonding [2]. The XLogP3 value of 5.3 places this compound near the upper boundary of typical oral drug-like space (Lipinski's Rule of Five recommends logP ≤ 5), making it a useful tool compound for studying the impact of elevated lipophilicity on membrane permeability, plasma protein binding, and non-specific binding artifacts in biochemical assays.

Physicochemical profiling Lipophilicity Drug-likeness

Recommended Research and Procurement Application Scenarios for N-(2-Benzoyl-4-bromophenyl)-3,5-dimethoxybenzamide


Comparator Compound in FGFR1-Targeted Anticancer SAR Studies

Based on its moderate antiproliferative activity profile (IC₅₀ values of 5.0–8.0 µM across K562, HT-29, MCF-7, and NCI-H460 lines) and its structural relationship to the 4-bromo-N-(3,5-dimethoxyphenyl)benzamide FGFR1 inhibitor series [1], this compound serves as an ideal comparator or negative-control compound in SAR campaigns exploring the impact of the 2-benzoyl substituent on kinase inhibition potency. Researchers studying FGFR1 inhibitors such as compound C9 (IC₅₀ = 1.25–2.31 µM) can use this compound to demonstrate that 2-benzoyl substitution reduces potency, thereby validating the importance of an unsubstituted aniline position for optimal target engagement [2].

Chemical Probe for COX-2 Isoform Selectivity Screening in Inflammatory Disease Models

The compound's reported submicromolar COX-2 inhibition without COX-1 activity [1] positions it as a candidate chemical probe for inflammatory disease research, particularly in cellular models where COX-2-selective pharmacology is desired without the confounding effects of COX-1 inhibition. Laboratories engaged in NSAID discovery or prostaglandin pathway research may procure this compound to benchmark against established COX-2 inhibitors such as celecoxib, noting that independent reproduction of the reported selectivity is essential before drawing mechanistic conclusions.

Lipophilicity Reference Standard for Benzamide Library Physicochemical Profiling

With a computed XLogP3 of 5.3 [1], this compound represents the upper range of lipophilicity within benzamide screening collections. It can be used as a reference standard in assays designed to evaluate the impact of high logP on non-specific protein binding, membrane permeability (e.g., PAMPA or Caco-2 assays), and cellular cytotoxicity arising from membrane disruption. Procurement for this purpose is justified because its lipophilicity is quantifiably distinct from the benzamide class average (XLogP ≈ 3.5–4.0), providing a meaningful high-lipophilicity benchmark [2].

Positional Isomer Control in Benzamide Structure-Activity Relationship Elaboration

As a 3,5-dimethoxy-substituted benzamide, this compound is the appropriate matched control for SAR studies comparing methoxy positional effects. When used alongside its 2,6-dimethoxy positional isomer (CAS 391876-41-8) [1], researchers can systematically evaluate how methoxy group placement at meta vs. ortho positions influences target binding, metabolic stability, and cellular activity. This paired-isomer approach is essential for deconvoluting the contribution of individual substituents to the overall pharmacological profile.

Quote Request

Request a Quote for N-(2-benzoyl-4-bromophenyl)-3,5-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.